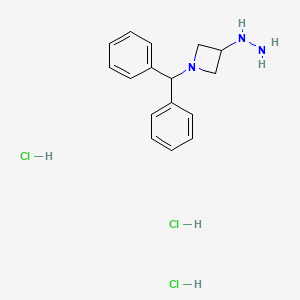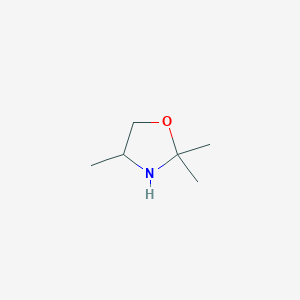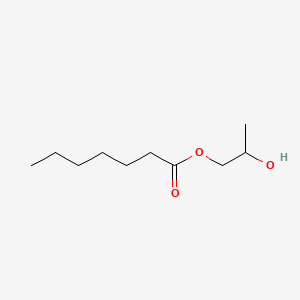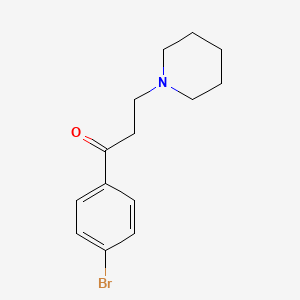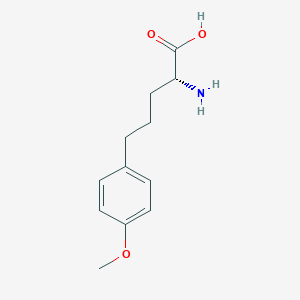
(R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-5-(4-methoxyphenyl)pentanoic acid is a chiral amino acid derivative with a methoxyphenyl group attached to the pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-5-(4-methoxyphenyl)pentanoic acid typically involves the use of chiral catalysts or chiral starting materials to ensure the desired enantiomer is obtained. One common method involves the use of a chiral auxiliary to induce asymmetry in the molecule. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of ®-2-Amino-5-(4-methoxyphenyl)pentanoic acid may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-5-(4-methoxyphenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: 2-Hydroxy-5-(4-methoxyphenyl)pentanoic acid.
Reduction: 2-Amino-5-(4-methoxyphenyl)pentanol.
Substitution: Amides or esters depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-5-(4-methoxyphenyl)pentanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acid derivatives. It can also serve as a model compound for studying the effects of chirality on biological activity.
Medicine
In medicinal chemistry, ®-2-Amino-5-(4-methoxyphenyl)pentanoic acid is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of ®-2-Amino-5-(4-methoxyphenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity to these targets, while the amino and carboxylic acid groups can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-phenylpentanoic acid: Lacks the methoxy group, which can affect its binding properties and biological activity.
2-Amino-5-(4-hydroxyphenyl)pentanoic acid: The hydroxyl group can form stronger hydrogen bonds compared to the methoxy group, leading to different biological effects.
2-Amino-5-(4-chlorophenyl)pentanoic acid: The chloro group can introduce different electronic effects, altering the compound’s reactivity and interactions with biological targets.
Uniqueness
®-2-Amino-5-(4-methoxyphenyl)pentanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for studying the effects of different substituents on the properties of amino acid derivatives.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(2R)-2-amino-5-(4-methoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C12H17NO3/c1-16-10-7-5-9(6-8-10)3-2-4-11(13)12(14)15/h5-8,11H,2-4,13H2,1H3,(H,14,15)/t11-/m1/s1 |
InChI Key |
FCSJBORCTWILJP-LLVKDONJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CCC[C@H](C(=O)O)N |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl (1S,4S)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12282811.png)
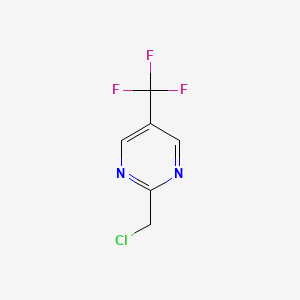
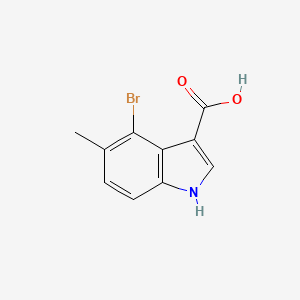
![tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate](/img/structure/B12282823.png)
![6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine](/img/structure/B12282827.png)
